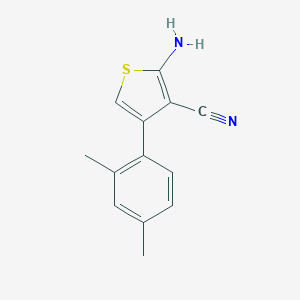

2-Amino-4-(2,4-dimethylphenyl)-3-thiophenecarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Amino-4-(2,4-dimethylphenyl)-3-thiophenecarbonitrile” is a chemical compound that belongs to the class of organic compounds known as amines . Amines are organic compounds that contain nitrogen as the key atom .

Molecular Structure Analysis

The molecular structure of “2-Amino-4-(2,4-dimethylphenyl)-3-thiophenecarbonitrile” is likely to be consistent with the structures determined by techniques such as X-ray diffraction (XRD) and Density Functional Theory (DFT) calculations .Chemical Reactions Analysis

Amines, such as “2-Amino-4-(2,4-dimethylphenyl)-3-thiophenecarbonitrile”, can act as nucleophiles, attacking electrophilic carbon atoms . They can also be deprotonated quite easily because the conjugated base is stabilized by resonance .Scientific Research Applications

Cancer Treatment

The compound has been used in the synthesis of pyrazolo derivatives, which have shown promising results as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

β-Glucuronidase Inhibition

2-Aminopyrimidine derivatives, synthesized using 2-Amino-4-(2,4-dimethylphenyl)-3-thiophenecarbonitrile, have been evaluated as β-glucuronidase inhibitors . Increased activity of β-glucuronidase is associated with many pathological conditions, such as colon cancer, renal diseases, and infections of the urinary tract .

Industrial Chemistry

Thiophene derivatives, including 2-Amino-4-(2,4-dimethylphenyl)-3-thiophenecarbonitrile, are utilized in industrial chemistry .

Material Science

In material science, thiophene derivatives are used as corrosion inhibitors .

Antimicrobial Applications

The pyrazolopyrimidine moiety, which can be synthesized using 2-Amino-4-(2,4-dimethylphenyl)-3-thiophenecarbonitrile, has a variety of medicinal applications including antimicrobial properties .

Antidiabetic Applications

The pyrazolopyrimidine moiety also has applications in the treatment of diabetes .

Anti-Alzheimer’s Disease Applications

Research has shown that the pyrazolopyrimidine moiety can be used in the treatment of Alzheimer’s disease .

Mechanism of Action

Future Directions

The future directions in the study of “2-Amino-4-(2,4-dimethylphenyl)-3-thiophenecarbonitrile” and similar compounds could involve the development of new synthetic methods , the exploration of their potential therapeutic applications , and the investigation of their roles in various physiological processes and pathological conditions .

properties

IUPAC Name |

2-amino-4-(2,4-dimethylphenyl)thiophene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2S/c1-8-3-4-10(9(2)5-8)12-7-16-13(15)11(12)6-14/h3-5,7H,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGLGYIFILCDSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=C2C#N)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(2,4-dimethylphenyl)thiophene-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B113165.png)

![6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B113175.png)

![6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113185.png)

![6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol](/img/structure/B113186.png)